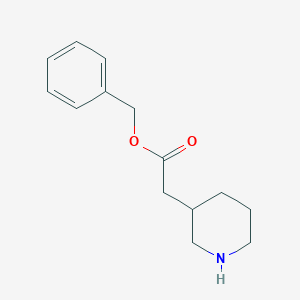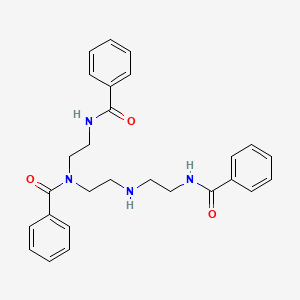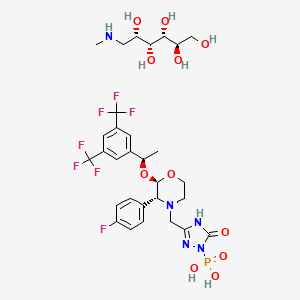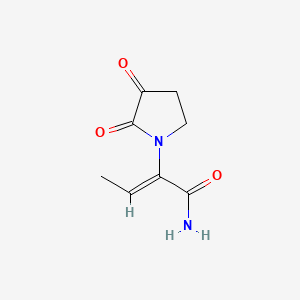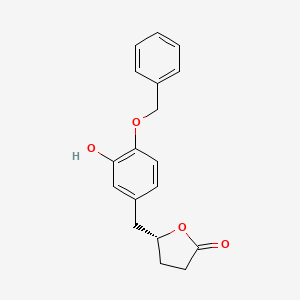
(R)-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a dihydrofuran ring fused with a benzyl group, which is further substituted with benzyloxy and hydroxy groups. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under acidic or basic conditions to form the dihydrofuran ring. The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, while the benzyloxy and hydroxy groups are introduced via selective protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors for large-scale production. The choice of solvents, temperature, and pressure conditions are also critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydrofuran derivative with different substituents.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction could produce a dihydrofuran derivative with altered substituents.
Scientific Research Applications
Chemistry
In chemistry, ®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one could be investigated for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new pharmaceuticals.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties could be leveraged to develop new products with specific functionalities.
Mechanism of Action
The mechanism of action of ®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and hydroxy groups may form hydrogen bonds with target molecules, while the dihydrofuran ring provides structural stability. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
®-5-(4-Methoxy-3-hydroxybenzyl)dihydrofuran-2(3H)-one: Similar structure but with a methoxy group instead of a benzyloxy group.
®-5-(4-Hydroxy-3-methoxybenzyl)dihydrofuran-2(3H)-one: Similar structure but with a hydroxy group instead of a benzyloxy group.
Uniqueness
®-5-(4-(Benzyloxy)-3-hydroxybenzyl)dihydrofuran-2(3H)-one is unique due to the presence of both benzyloxy and hydroxy groups, which provide distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C18H18O4 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(5R)-5-[(3-hydroxy-4-phenylmethoxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-16-11-14(10-15-7-9-18(20)22-15)6-8-17(16)21-12-13-4-2-1-3-5-13/h1-6,8,11,15,19H,7,9-10,12H2/t15-/m1/s1 |
InChI Key |
VZYANJVNOMHOER-OAHLLOKOSA-N |
Isomeric SMILES |
C1CC(=O)O[C@H]1CC2=CC(=C(C=C2)OCC3=CC=CC=C3)O |
Canonical SMILES |
C1CC(=O)OC1CC2=CC(=C(C=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


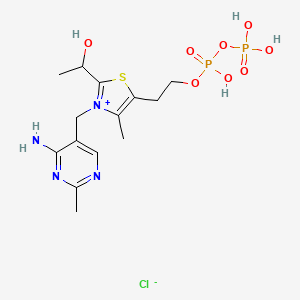
![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)


![trisodium;[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;dihydrate](/img/structure/B13861254.png)
![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)

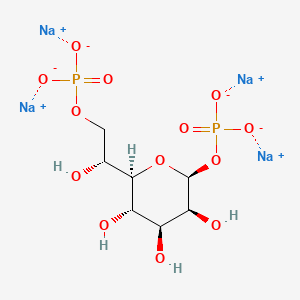

![N-[4-(1-ethylpiperidin-3-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13861282.png)
